Sodium cyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

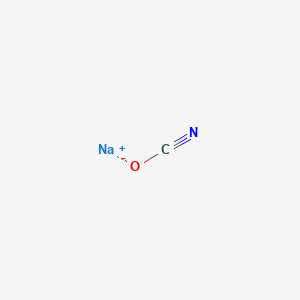

Sodium cyanate is an inorganic compound with the chemical formula NaOCN. It appears as a white crystalline solid and is the sodium salt of the cyanate anion. This compound is known for its use in various industrial and chemical applications due to its unique properties and reactivity .

Mecanismo De Acción

Target of Action

Sodium cyanate, an inorganic compound with the formula NaOCN, primarily targets hemoglobin in the body . It is known to carbamylate the terminal valine residues of hemoglobin . This carbamylation process is crucial for the compound’s therapeutic effects, particularly in the treatment of sickle cell disease .

Mode of Action

This compound interacts with its target, hemoglobin, through a process called carbamylation . This involves the addition of a carbamyl group (NHCO) to the terminal valine residues of hemoglobin . The carbamylation process alters the properties of hemoglobin, increasing its oxygen affinity . This change in oxygen affinity is believed to play a key role in the compound’s therapeutic effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the conversion of cyanate to ammonia and carbon dioxide . This reaction is facilitated by an enzyme known as cyanase . Cyanase converts cyanate to CO2 and NH3 in a bicarbonate-dependent reaction . This detoxification pathway helps to mitigate the toxicity of cyanate, which is harmful to all organisms .

Pharmacokinetics

It is known that this compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The carbamylation of hemoglobin by this compound results in increased oxygen affinity of the hemoglobin . This can have a significant therapeutic effect in conditions like sickle cell disease, where it helps to prevent the sickling of red blood cells . By increasing the oxygen affinity of hemoglobin, this compound helps to maintain the normal morphology of red blood cells, thereby mitigating the symptoms of sickle cell disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of cyanate reaction with water increases with temperature, concentration, and decreasing pH . Furthermore, this compound is stable to aqueous solution under the conditions of time, temperature, and concentration to which erythrocytes are most likely to be exposed in clinical application, except for its reaction with proteins and other biological materials .

Análisis Bioquímico

Biochemical Properties

Sodium cyanate is used to produce cyanic acid, often in situ . This approach is exploited for condensation with amines to give unsymmetrical ureas . Such urea derivatives have a range of biological activity . This compound is also an ideal nucleophile, and these nucleophilic properties make it a major contributor to the stereospecificity in certain reactions such as in the production of chiral oxazolidone .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been found to have a role in sickle cell disease therapy . In aqueous solution, this compound decomposes to ammonia and sodium bicarbonate . The rate of cyanate reaction with water increases with temperature, concentration, and decreasing pH . Under the conditions of time, temperature, and concentration to which erythrocytes are most likely to be exposed in clinical application, this compound can be considered stable to aqueous solution, except for its reaction with proteins and other biological materials .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. One of the important physiological functions of cyanate is protein carbonylation, a non-enzymatic post-translational protein modification . Carbamylation reactions on proteins are capable of irreversibly changing protein structure and function, resulting in pathologic molecular and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have changes in its effects over time. For instance, in a study on sickle cell disease, this compound was found to be stable to aqueous solution under the conditions of time, temperature, and concentration to which erythrocytes are most likely to be exposed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study found that the i.p. injection of this compound (32 mg/kg) to mice once daily (five times a week) for a five-month period had no adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. Cyanate metabolism relies on the well-characterised enzyme cyanase, which catalyses the reaction of cyanate with bicarbonate to produce ammonium and carbon dioxide .

Transport and Distribution

It is known that this compound is used to produce cyanic acid, often in situ , suggesting that it may be transported into cells where it is needed.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium cyanate can be synthesized through the reaction of urea with sodium carbonate at elevated temperatures. The reaction proceeds as follows: [ 2 \text{OC(NH}_2\text{)}_2 + \text{Na}_2\text{CO}_3 \rightarrow 2 \text{Na(NCO)} + \text{CO}_2 + 2 \text{NH}_3 + \text{H}_2\text{O} ] An intermediate, sodium allophanate, is observed during this process: [ \text{H}_2\text{NC(O)NHCO}_2\text{Na} \rightarrow \text{NaOCN} + \text{NH}_3 + \text{CO}_2 ]

Industrial Production Methods: Industrially, this compound is produced by heating a mixture of urea and sodium carbonate. This method is preferred due to its efficiency and the availability of raw materials .

Análisis De Reacciones Químicas

Types of Reactions: Sodium cyanate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cyanic acid.

Substitution: It reacts with hydrochloric acid to produce cyanic acid and sodium chloride: [ \text{NaOCN} + \text{HCl} \rightarrow \text{HOCN} + \text{NaCl} ]

Condensation: Cyanic acid formed in situ can condense with amines to produce unsymmetrical ureas: [ \text{HOCN} + \text{RNH}_2 \rightarrow \text{RNHC(O)NH}_2 ]

Common Reagents and Conditions:

Oxidizing Agents: Mild oxidizing agents such as lead oxide can be used to prepare this compound from cyanides.

Acids: Hydrochloric acid is commonly used in substitution reactions.

Major Products:

Cyanic Acid: Formed during substitution reactions.

Unsymmetrical Ureas: Produced through condensation reactions with amines.

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Use

Sodium cyanate is recognized for its herbicidal properties. It acts rapidly against annual weeds, demonstrating effectiveness within three to four days post-application. The compound breaks down into carbonate and ammonia, enhancing soil fertility and providing a nitrogen source for crops . Its rapid degradation makes it an environmentally friendly option compared to persistent herbicides.

Table 1: Herbicidal Efficacy of this compound

| Weed Type | Time to Death (Days) | Mechanism of Action |

|---|---|---|

| Annual Grasses | 3-4 | Rapid cell death through protein denaturation |

| Broadleaf Weeds | 3-4 | Disruption of metabolic processes |

Biomedical Research

Therapeutic Potential

Initially explored as a therapeutic agent for sickle cell disease, this compound was found to induce a leftward shift in the oxygen dissociation curve. This property has made it valuable in physiological research, particularly in studies related to oxygen transport under varying oxygen conditions (normoxic and hypoxic) . Although it did not become a standard treatment, its role as a pharmacological tool remains significant.

Case Study: Sickle Cell Disease Research

In studies involving animal models, this compound was administered to observe its effects on hemoglobin's affinity for oxygen. Results indicated that this compound could potentially improve oxygen delivery in hypoxic environments, supporting further exploration in high-altitude physiology .

Chemical Synthesis

Raw Material for Organic Synthesis

this compound serves as an important raw material in organic synthesis. It can be utilized to produce various chemical compounds through reactions such as the formation of isocyanates, which are precursors for polyurethanes and other polymers .

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Product | Notes |

|---|---|---|

| Hydrolysis | Isocyanic acid | Key intermediate in polymer production |

| Reaction with amines | Ureas | Important for pharmaceutical synthesis |

Environmental Impact and Safety

This compound has been evaluated for its environmental impact, particularly regarding its degradation products. Studies indicate that while it poses risks at high doses—potentially damaging organs such as the liver and spleen—it is generally safe when used according to recommended guidelines .

Industrial Applications

Case Hardening Agent

In metallurgy, this compound is used as a case hardening agent for steel. This application enhances the surface hardness of steel components, making them more resistant to wear and corrosion .

Comparación Con Compuestos Similares

Potassium Cyanate (KOCN): Similar in structure and reactivity to sodium cyanate, but with potassium as the cation.

Ammonium Cyanate (NH4OCN): Known for its role in the synthesis of urea through the Wöhler synthesis.

Sodium Cyanide (NaCN): Highly toxic and used in gold mining and electroplating.

Uniqueness of this compound: this compound is unique due to its relatively lower toxicity compared to sodium cyanide and its ability to form cyanic acid in situ, which is useful in various synthetic applications. Its role in biological systems, particularly in the treatment of sickle cell disease, also sets it apart from other cyanate compounds .

Actividad Biológica

Sodium cyanate (NaOCN) is a compound that has garnered attention for its diverse biological activities, particularly in the context of medical research. Initially explored as a potential therapeutic agent for sickle cell disease, this compound has demonstrated various effects on oxygen transport, erythrocyte survival, and even potential anticancer properties. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Overview of this compound

This compound is an inorganic compound that can be synthesized from the reaction of sodium hydroxide with cyanamide. It is known for its ability to carbamylate proteins, which modifies their structure and function. This property has made it a valuable tool in physiological research, particularly in studies related to hemoglobin and oxygen transport.

- Oxygen Transport and Hemoglobin Affinity : Research indicates that this compound can induce a leftward shift in the oxygen dissociation curve of hemoglobin. This shift enhances hemoglobin's affinity for oxygen, which is particularly beneficial in hypoxic conditions. Studies have shown that animals treated with this compound exhibit increased survival rates under hypoxic stress due to improved oxygen transport capabilities .

- Erythrocyte Survival : this compound has been shown to improve the survival of sickle cell erythrocytes in vitro and in vivo. In clinical studies, patients with sickle cell disease demonstrated increased erythrocyte survival when treated with this compound, although it did not completely prevent sickle cell crises .

- Antimicrobial Activity : At specific concentrations, this compound has been observed to inhibit the bactericidal activity of neutrophils against pathogens such as Staphylococcus epidermidis and Escherichia coli. This suggests a potential role in modulating immune responses .

- Anticancer Properties : this compound has also been investigated for its effects on tumor tissues. A Phase I clinical trial indicated that it selectively suppresses amino acid incorporation for protein synthesis in tumor cells, highlighting its potential as an anticancer agent .

Case Studies

- High Altitude Physiology : A study involving mice showed that those treated with this compound had significantly higher hemoglobin concentrations and better survival rates when exposed to high-altitude hypoxia compared to untreated controls. The treated mice maintained a slower heart rate and exhibited less weight loss under stress conditions .

- Sickle Cell Disease Management : Clinical trials have demonstrated that this compound can improve the bioavailability of treatments for sickle cell disease when administered with antacids, enhancing patient outcomes by improving erythrocyte longevity and function .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Propiedades

Número CAS |

917-61-3 |

|---|---|

Fórmula molecular |

CHNNaO |

Peso molecular |

66.015 g/mol |

Nombre IUPAC |

sodium;cyanate |

InChI |

InChI=1S/CHNO.Na/c2-1-3;/h3H; |

Clave InChI |

VXCSPBPIGBJXJR-UHFFFAOYSA-N |

SMILES |

C(#N)[O-].[Na+] |

SMILES isomérico |

C(#N)[O-].[Na+] |

SMILES canónico |

C(#N)O.[Na] |

Key on ui other cas no. |

917-61-3 |

Pictogramas |

Irritant |

Sinónimos |

CyanicAcid, Sodium Salt ; Sodium Cyanate; Sodium Cyanate (NaOCN); Sodium Isocyanate; Zassol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.